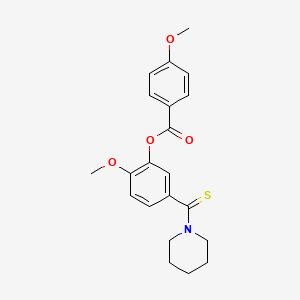![molecular formula C26H27ClN2O4S B11661295 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11661295.png)
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-クロロフェノキシ)アセチル]アミノ}-N-(2-エトキシフェニル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボキサミドは、チオフェン誘導体のクラスに属する複雑な有機化合物です。チオフェン誘導体は、多様な生物活性と医薬品化学における用途で知られています。特に、この化合物は、その潜在的な治療特性と独特の化学構造により、注目を集めています。
準備方法
合成経路と反応条件
2-{[(4-クロロフェノキシ)アセチル]アミノ}-N-(2-エトキシフェニル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボキサミドの合成は、コアのチオフェン環の調製から始まる複数のステップを伴います。一般的な合成経路には以下が含まれます。
ゲワルド反応: これは、硫黄、α-メチレンカルボニル化合物、α-シアノエステルを縮合させてアミノチオフェン誘導体を生成します.
パアル・クノル合成: この方法は、1,4-ジカルボニル化合物を硫黄化剤として五硫化リン (P4S10) と縮合させることを伴います.
工業生産方法
この化合物の工業生産は、通常、収率と純度を高く保つために最適化された反応条件を使用して、大規模合成を行います。プロセスには以下が含まれる場合があります。
バッチ反応器: 反応パラメータの制御と監視のために。
連続フロー反応器: 品質が一定の大規模生産のために。
化学反応の分析
反応の種類
2-{[(4-クロロフェノキシ)アセチル]アミノ}-N-(2-エトキシフェニル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボキサミドは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: これは、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基で置き換えることを伴います。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO4)、過酸化水素 (H2O2).
還元剤: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4).
置換試薬: ハロゲン、求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はチオールまたはチオエーテルを生成する可能性があります。
科学研究の応用
2-{[(4-クロロフェノキシ)アセチル]アミノ}-N-(2-エトキシフェニル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボキサミドは、いくつかの科学研究の応用があります。
医薬品化学: それは、抗炎症作用、抗菌作用、抗がん作用を含む、その潜在的な治療特性について研究されています.
生物学研究: さまざまな生体経路と分子標的を研究するためのプローブとして使用されます。
工業用途: 有機半導体、有機電界効果トランジスタ (OFET)、有機発光ダイオード (OLED) の開発に使用されています.
科学的研究の応用
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties
作用機序
2-{[(4-クロロフェノキシ)アセチル]アミノ}-N-(2-エトキシフェニル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。それは、以下によって作用する可能性があります。
酵素阻害: 疾患経路に関与する特定の酵素に結合して、その活性を阻害します。
受容体の調節: 細胞受容体と相互作用して、その活性と下流のシグナル伝達経路を調節します。
類似の化合物との比較
類似の化合物
スプロフェン: 抗炎症作用で知られる2-置換チオフェン.
アルチカイン: 歯科麻酔薬として使用される2,3,4-トリ置換チオフェン.
独自性
2-{[(4-クロロフェノキシ)アセチル]アミノ}-N-(2-エトキシフェニル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボキサミドは、その特定の化学構造により、独自の生物活性と潜在的な治療用途を有するため、独特です。チオフェン環とクロロフェノキシ基とエトキシフェニル基の組み合わせにより、その独特の特性が生み出され、他のチオフェン誘導体と区別されます。
類似化合物との比較
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA): This compound also contains a chlorophenoxy acetamido group but differs in its core structure.
4-chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA): Similar in containing a chlorophenoxy acetamido group, but with a naphthyloxy substitution.
4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA): Contains a chlorophenoxy acetamido group with a propanamido substitution
特性
分子式 |
C26H27ClN2O4S |
|---|---|
分子量 |
499.0 g/mol |
IUPAC名 |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C26H27ClN2O4S/c1-2-32-21-10-7-6-9-20(21)28-25(31)24-19-8-4-3-5-11-22(19)34-26(24)29-23(30)16-33-18-14-12-17(27)13-15-18/h6-7,9-10,12-15H,2-5,8,11,16H2,1H3,(H,28,31)(H,29,30) |
InChIキー |
FONIAOFJIKFUQL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)COC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(benzyloxy)phenyl]-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661215.png)
![(2-{(E)-[({[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11661218.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(pyrrolidin-1-ylcarbonyl)benzamide](/img/structure/B11661222.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11661224.png)
![2-(5-Bromo-2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11661229.png)
![4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]-2-methoxyphenyl methyl carbonate](/img/structure/B11661239.png)
![Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661245.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11661252.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11661260.png)
![2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B11661265.png)
![Propyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661268.png)
![ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661274.png)
![(5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661276.png)

